molecular formula C10H18 B1670005 Decahydronaphthalene CAS No. 91-17-8

Decahydronaphthalene

Cat. No. B1670005
Key on ui cas rn: 91-17-8
M. Wt: 138.25 g/mol
InChI Key: NNBZCPXTIHJBJL-UHFFFAOYSA-N
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Patent
US08450544B2

Procedure details

EXAMPLE 5 is the comparative example of EXAMPLE 4.65 g of endo-THDCPD crystals from the same source of EXAMPLE 4 are placed in a 250 ml of glass bottle, followed by adding 40 g of dichloromethane thereto to dissolve these crystals, purging with dry nitrogen and stirring in the ice bath. Subsequently, 10 g of AlCl3 is added to the dichloromethane solution of endo-THDCPD, followed by stirring for 2 hours in the ice bath, and continuously stirring for 16 hours at room temperature. The resulting mixture is washed with 100 ml of saturated KCl solution, followed by adding it to a separatory funnel, shaking to allow to separate into two layers and leaving the upper layer in the separatory funnel. The above saturated KCl solution washing procedure is repeated for three times. Subsequently, the mixture washed with the saturated KCl solution is washed with 100 ml of deionized water, followed by adding it to a separatory funnel, shaking to allow to separate into two layers and leaving the lower layer in the separatory funnel. The above deionized water washing procedure is repeated for three times. Subsequently, the lower layer is distilled to remove dichloromethane and water. The bottoms is collected, and determined by chemical analysis. The chemical analysis shows that the bottoms is composed of 85.7 wt % of exo-THDCPD, 0.5 wt % of endo-THDCPD, 1.2 wt % of Decalin, 5.8 wt % of adamantane, 1.3 wt % of exo-THMDCPD, and the other two-stage hydrotreated and saturated C11+ derivatives, namely CPD and/or MCPD diners. The bottoms has a volumetric heating value of 39.17 MJ/L, a density of 0.9339 at 15° C., and a viscosity of 3.52 cSt at 20° C. and more than 26.7 cSt at −20° C. In this example, the isomerization reaction is violent because isomerization reaction time is too long so that portions of exo-THDCPD is further isomerized to adamantane which will increase the viscosity of the high energy fuel. Under such a violent reaction conditions, a small amount of THDCPD will be ring opened by hydrogen to give decalin (the side product) with relatively less volumetric heating value as well as density. Therefore, the isomerization reaction of this example is not suitable for preparing the high energy fuels because the freezing point of the isomerization product is too high.
[Compound]
Name
glass
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH2:2]Cl.[CH:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)C1)[CH2:11]2.[H][H]>O>[CH2:6]1[CH:7]2[CH:8]([CH2:13][CH2:4][CH2:11][CH2:2]2)[CH2:9][CH2:10][CH2:12]1

Inputs

Step One
Name
glass
Quantity
250 mL
Type
reactant
Smiles
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CC3CC(CC(C1)C3)C2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring in the ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve these crystals
CUSTOM
Type
CUSTOM
Details
purging with dry nitrogen
ADDITION
Type
ADDITION
Details
Subsequently, 10 g of AlCl3 is added to the dichloromethane solution of endo-THDCPD
STIRRING
Type
STIRRING
Details
by stirring for 2 hours in the ice bath
Duration
2 h
STIRRING
Type
STIRRING
Details
continuously stirring for 16 hours at room temperature
Duration
16 h
WASH
Type
WASH
Details
The resulting mixture is washed with 100 ml of saturated KCl solution
ADDITION
Type
ADDITION
Details
by adding it to a separatory funnel
STIRRING
Type
STIRRING
Details
shaking
CUSTOM
Type
CUSTOM
Details
to separate into two layers
CUSTOM
Type
CUSTOM
Details
leaving the upper layer in the separatory funnel
WASH
Type
WASH
Details
The above saturated KCl solution washing procedure
WASH
Type
WASH
Details
Subsequently, the mixture washed with the saturated KCl solution
WASH
Type
WASH
Details
is washed with 100 ml of deionized water
ADDITION
Type
ADDITION
Details
by adding it to a separatory funnel
STIRRING
Type
STIRRING
Details
shaking
CUSTOM
Type
CUSTOM
Details
to separate into two layers
CUSTOM
Type
CUSTOM
Details
leaving the lower layer in the separatory funnel
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the lower layer is distilled
CUSTOM
Type
CUSTOM
Details
to remove dichloromethane and water
CUSTOM
Type
CUSTOM
Details
The bottoms is collected
CUSTOM
Type
CUSTOM
Details
at 15° C.
CUSTOM
Type
CUSTOM
Details
at 20° C.
CUSTOM
Type
CUSTOM
Details
at −20° C
CUSTOM
Type
CUSTOM
Details
is violent because isomerization reaction time
TEMPERATURE
Type
TEMPERATURE
Details
will increase the viscosity of the high energy fuel
CUSTOM
Type
CUSTOM
Details
Under such a violent reaction conditions

Outcomes

Product
Name
Type
product
Smiles
C1CCCC2CCCCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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